molecular formula C17H16FNO3 B7640241 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid

3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid

Cat. No. B7640241
M. Wt: 301.31 g/mol
InChI Key: XNLWWTGAADLNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid, also known as FPPBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPPBA is a member of the benzoic acid family and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid in lab experiments is that it has been shown to have low toxicity and few side effects. However, this compound is relatively new and there is still limited research on its efficacy and safety. Additionally, this compound has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has anti-inflammatory, anti-tumor, and anti-cancer properties, and has been shown to have neuroprotective effects. While this compound is still relatively new and there is limited research on its efficacy and safety, it shows promise for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid involves a multi-step process that starts with the reaction of 2-fluorobenzyl bromide with 2-amino-2-methylpropanoic acid to produce 2-(2-fluorophenyl)propanoic acid. This intermediate is then reacted with formaldehyde and ammonium chloride to produce this compound. The yield of this compound is typically around 50%.

Scientific Research Applications

3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[[2-(2-fluorophenyl)propanoylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-11(14-7-2-3-8-15(14)18)16(20)19-10-12-5-4-6-13(9-12)17(21)22/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLWWTGAADLNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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